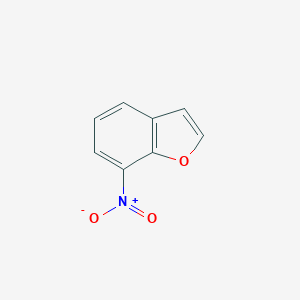

7-Nitrobenzofuran

Descripción

Historical Context of Benzofuran (B130515) Chemistry and Nitro-Substituted Derivatives

The chemistry of benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, has a rich history dating back to the 19th century. chemicalbook.comnih.gov Early work focused on the isolation of benzofuran (also known as coumarone) from coal tar and the development of fundamental synthetic methods. chemsynthesis.com Over the decades, the synthesis of benzofuran and its derivatives has evolved significantly, with numerous methods being developed to construct this important heterocyclic system. chemicalbook.comnih.govorganic-chemistry.org

The introduction of a nitro group onto the benzofuran scaffold represents a key chemical modification. Electrophilic nitration is a fundamental reaction in organic chemistry, typically achieved using a mixture of nitric acid and sulfuric acid. savemyexams.commasterorganicchemistry.com The position of nitration on the benzofuran ring is influenced by the existing substituents and the reaction conditions. Theoretical studies on the electrophilic substitution of benzofuran suggest that the furan ring is generally more reactive than the benzene ring. stackexchange.compixel-online.net While 2-nitro and 3-nitrobenzofurans are commonly reported products of direct nitration, the synthesis of specific isomers like 7-Nitrobenzofuran is less straightforward and often requires multi-step synthetic sequences. stackexchange.comyoutube.comwikimedia.org For instance, the nitration of 7-hydroxy or 7-methoxy benzofuran derivatives has been explored as a potential route to introduce a nitro group onto the benzene portion of the scaffold. researchgate.net

Significance of the Benzofuran Core in Drug Discovery and Chemical Biology Research

The benzofuran skeleton is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. masterorganicchemistry.com This is attributed to its ability to interact with a wide range of biological targets. Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. masterorganicchemistry.comyoutube.com

The versatility of the benzofuran core allows for the introduction of various functional groups at different positions, leading to a diverse library of compounds for biological screening. This structural diversity is a key reason for its prevalence in both natural products and synthetic drug molecules. youtube.com

Current Research Perspectives on Nitrated Benzofuran Compounds

Nitro-substituted benzofurans continue to be of interest in contemporary research, primarily due to the electron-withdrawing nature of the nitro group, which can significantly influence the chemical and biological properties of the molecule. For example, some nitrated benzofuran derivatives have been investigated for their potential as anticancer agents. wikipedia.org The synthesis of various nitro-substituted benzofurans, such as 5-nitrobenzofuran (B105749) derivatives, has been reported in the context of developing new therapeutic agents. acs.org

However, a clear and focused research trend specifically on This compound is not apparent from the available literature. While general methods for the synthesis of substituted benzofurans are continually being developed, including those that could theoretically produce the 7-nitro isomer, dedicated studies on its synthesis, properties, and applications are not widely published. chemicalbook.comorganic-chemistry.org

Overview of Key Methodologies and Findings in this compound Research

Direct and detailed research findings specifically for this compound are exceptionally limited in publicly accessible scientific databases. The synthesis of a related compound, 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran , has been reported, and its crystal structure has been determined. stackexchange.com This dihydro derivative could potentially serve as a precursor for the synthesis of this compound through dehydrogenation, although this specific transformation has not been detailed in the available literature.

General synthetic strategies that could potentially lead to this compound include:

Nitration of 7-substituted benzofurans: The nitration of benzofurans with electron-donating groups at the 7-position, such as a hydroxyl or methoxy (B1213986) group, could direct the nitro group to an adjacent position on the benzene ring. researchgate.net

Cyclization of a suitably substituted precursor: A 2-hydroxy-3-nitro-substituted aromatic aldehyde or ketone could potentially undergo cyclization to form the this compound ring system. The synthesis of precursors like 2-Hydroxy-3-nitrobenzaldehyde is known. nih.gov

Due to the lack of specific research on this compound, there are no detailed findings, such as biological activity data or specific applications, to report at this time.

Data Tables

Due to the lack of specific experimental data for This compound in the reviewed literature, no data tables can be generated.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIRVOEHNPCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461166 | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18761-32-5 | |

| Record name | 7-Nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18761-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Nitrobenzofuran and Its Derivatives

Strategies for the Direct Synthesis of 7-Nitrobenzofuran Core

The direct synthesis of the this compound core can be achieved through several established and effective reaction pathways. These methods focus on constructing the benzofuran (B130515) ring system with the nitro group already in the desired position.

Sandmeyer Reaction Applications for this compound Synthesis

The Sandmeyer reaction is a well-documented method for the synthesis of this compound. This chemical reaction is utilized to synthesize aryl halides from aryl diazonium salts and is a key step in the production of certain benzofuran derivatives. The process involves the diazotization of an amino-substituted benzofuran followed by a copper-catalyzed displacement of the diazonium group.

Specifically, 7-aminobenzofuran (B1280361) can be converted to its corresponding diazonium salt, which is then treated with a copper catalyst to introduce the nitro group, yielding this compound. oup.comresearchgate.netresearchgate.netoup.comgoogle.com This approach is particularly useful when the corresponding 7-aminobenzofuran precursor is readily accessible.

Cyclo-dehydration and Intramolecular Cyclization Routes to Nitrobenzofurans

Cyclo-dehydration and intramolecular cyclization reactions represent another significant class of methods for constructing the nitrobenzofuran core. These reactions typically involve the formation of the furan (B31954) ring from a suitably substituted benzene (B151609) derivative.

One common strategy is the cyclo-dehydration of aryloxy ketones. For example, the treatment of 3-(m-nitrophenoxy)butanones with strong acids like polyphosphoric acid or sulfuric acid can lead to the formation of the corresponding nitro-substituted 2,3-dimethylbenzofurans. oup.com Similarly, the thermal rearrangement and simultaneous cyclization of 1-methallyloxy-2-nitrobenzene is a known route to 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. prepchem.com

Intramolecular cyclization can also be promoted by bases. For instance, a transition-metal-free method for the synthesis of benzofurans has been developed using potassium t-butoxide to promote the intramolecular cyclization of o-bromobenzylketones. researchgate.net Another approach involves the cyclization of 2-(2-formyl-4-nitrophenoxy)alkanoic acids to produce 2-alkyl-5-nitrobenzofurans. researchgate.net

Advanced Synthetic Approaches for Substituted Nitrobenzofuran Analogues

The synthesis of more complex, substituted nitrobenzofuran analogues often requires more sophisticated and versatile synthetic methods. These advanced approaches allow for the introduction of a wide range of substituents onto the benzofuran scaffold.

Sonogashira Cross-Coupling and In Situ Cycloisomerization for Aryl-Substituted Nitrobenzofurans

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by palladium and a copper co-catalyst, has been successfully employed in the synthesis of aryl-substituted nitrobenzofurans. wikipedia.orglibretexts.orgmdpi.com

A common strategy involves the Sonogashira coupling of a substituted 2-halophenol with a terminal alkyne, followed by an in situ cycloisomerization to form the benzofuran ring. This approach allows for the introduction of various aryl groups at the 2-position of the benzofuran core. mdpi.com For instance, 2-iodonitrophenol acetates, which can be prepared from commercially available 2-aminonitrophenols, can undergo a Sonogashira reaction with alkynes. The resulting 2-alkynylnitrophenol acetates can then be cyclized using a base like potassium tert-butoxide to yield nitrobenzo[b]furans. researchgate.net This methodology tolerates a variety of functional groups, including halogens, hydroxyl, nitrile, and amino groups, enabling further functionalization. researchgate.net

Catalysts for these reactions are continuously being developed, with some modern systems operating under mild conditions, such as at room temperature and in aqueous media. wikipedia.org Iron- and cobalt-catalyzed Sonogashira reactions are also emerging as more sustainable alternatives. beilstein-journals.org

Multi-step Reaction Sequences from Benzofuran Precursors

Substituted nitrobenzofuran analogues can also be prepared through multi-step reaction sequences starting from pre-existing benzofuran precursors. ontosight.aiontosight.ai This approach allows for the systematic introduction of functional groups onto the benzofuran scaffold.

For example, the synthesis of 4-chloro-7-nitrobenzofuran (B1219042) typically involves a multi-step process starting from a benzofuran derivative. ontosight.ai The specific reagents and reaction conditions can be varied to optimize the yield and purity of the final product. ontosight.ai Similarly, nitration reactions on benzofuran precursors, followed by other transformations like methoxylation, are common strategies for synthesizing derivatives such as 5-methoxy-2-nitrobenzofuran. ontosight.ai

The reduction of a nitro group to an amine is another key transformation in these multi-step sequences. For example, 5-methyl-7-nitrobenzofuran can be reduced to 5-methylbenzofuran-7-amine (B8756803) via catalytic hydrogenation. This amino group can then serve as a handle for further functionalization.

Functionalization and Derivatization Strategies for Nitrobenzofuran Scaffolds

The functionalization and derivatization of the nitrobenzofuran scaffold are crucial for exploring the structure-activity relationships of these compounds and for developing new materials and therapeutic agents. The presence of the nitro group and the benzofuran ring system provides multiple sites for chemical modification.

One of the most common derivatization strategies involves the reaction of halo-substituted nitrobenzofurans with nucleophiles. For example, 4-chloro-7-nitrobenzofuran (NBD-Cl) is a well-known derivatizing agent used in analytical chemistry. jocpr.comsciengine.comrhhz.net It reacts with primary and secondary amines to form highly fluorescent derivatives that can be easily detected and quantified. arkat-usa.org This reaction has been used for the determination of various amines, including piperazine (B1678402) and methylated arginines, in complex samples. jocpr.comsciengine.comrhhz.net

The nitro group itself can be a site for functionalization, most commonly through reduction to an amine. This amino group can then be further modified, for example, by acylation or by participating in the formation of new heterocyclic rings.

Introduction of Acetyl Groups to the Nitrobenzofuran Core

The incorporation of acetyl or acetamino groups onto the nitrobenzofuran framework can be achieved through several synthetic routes, either by direct modification of the heterocyclic system or by cyclization of appropriately substituted precursors.

One method involves the direct acetylation of a pre-formed benzofuran derivative. For instance, the synthesis of 3-(4-hydroxy benzoyl) 2-methyl this compound has been reported. google.com Another approach involves the acetylation of an amino group on the nitrobenzofuran ring system. For example, (3-amino-5-nitro-1-benzofuran-2-yl)(phenyl)methanone can undergo acetylation to yield the corresponding acetamido derivative. researchgate.net

Alternatively, acetamino-substituted nitrobenzofurans can be prepared via the cyclization of acetyl-containing precursors. The synthesis of 7-acetamino-2,3-dimethylbenzofuran has been accomplished through the cyclization of 3-(o-acetaminophenoxy)butanone. oup.com This strategy builds the benzofuran ring with the acetylated amino group already in place. Similarly, a method starting with 2-bromo-4-methoxy-phenol involves an acetylation step followed by nitration to produce 2-bromo-4-methoxy-5-nitrophenyl acetate (B1210297). scispace.com This intermediate is then hydrolyzed and further reacted to form the final nitrobenzofuran structure, demonstrating a multi-step pathway where acetylation is an early transformation. scispace.com

A summary of representative acetylation methods is presented below.

| Starting Material | Reagent(s) | Product |

| 2-methyl-7-nitro-benzofuran derivative | Acetic anhydride, Aluminium chloride | Acetylated this compound derivative google.com |

| (3-amino-5-nitro-1-benzofuran-2-yl)(phenyl)methanone | Acetic anhydride/Benzoyl chloride | (3-acetamido-5-nitro-1-benzofuran-2-yl)(phenyl)methanone researchgate.net |

| 3-(o-acetaminophenoxy)butanone | Polyphosphoric acid or Sulfuric acid | 7-acetamino-2,3-dimethylbenzofuran oup.com |

Synthesis of Hydrazine-Linked Nitrobenzofuran Derivatives

Hydrazine (B178648) and hydrazone moieties are important functional groups for creating diverse libraries of compounds for biological screening. The synthesis of hydrazine-linked nitrobenzofuran derivatives typically begins with a suitable nitrobenzofuran precursor.

A common method involves the reaction of a nitrobenzofuran carrying a reactive group, such as an ester or a halogen, with hydrazine hydrate (B1144303). For example, 5-nitrobenzofuran-2-carboxyhydrazide can be prepared by treating ethyl 5-nitrobenzofuran-2-carboxylate with hydrazine hydrate. ajphs.com Similarly, 3-chloro-5-nitrobenzofuran can be reacted with hydrazine hydrate in ethanol (B145695) to produce (5-nitrobenzofuran-3-yl)hydrazine. cuestionesdefisioterapia.com

These primary hydrazine derivatives serve as key intermediates for further elaboration. They are frequently condensed with a variety of aldehydes or ketones to form Schiff bases, also known as hydrazones. nih.gov This reaction is a versatile method for introducing a wide range of substituents. For instance, (5-nitrobenzofuran-3-yl)hydrazine has been reacted with various substituted benzaldehydes in the presence of sodium acetate and ethanol to generate a series of 1-((5-nitrobenzofuran-3-yl)imino)methyl-substituted aromatic compounds. cuestionesdefisioterapia.com This modular approach allows for the systematic modification of the final molecule's structure. cuestionesdefisioterapia.com

| Precursor | Reagent(s) | Intermediate/Product |

| Ethyl 5-nitrobenzofuran-2-carboxylate | Hydrazine hydrate | 5-Nitrobenzofuran-2-carboxyhydrazide ajphs.com |

| 3-chloro-5-nitrobenzofuran | Hydrazine hydrate, Ethanol | (5-nitrobenzofuran-3-yl)hydrazine cuestionesdefisioterapia.com |

| (5-nitrobenzofuran-3-yl)hydrazine | Substituted benzaldehydes, Sodium acetate | 1-((5-nitrobenzofuran-3-yl)imino)methyl-substituted compounds cuestionesdefisioterapia.com |

General Derivatization Approaches for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological properties of a lead compound. For this compound, derivatization strategies focus on modifying various positions of the bicyclic core to probe interactions with biological targets. The benzofuran scaffold is present in many bioactive compounds, making this compound and its halogenated analogs, like 4-chloro-7-nitrobenzofuran, valuable starting points for drug discovery. ontosight.ai

One versatile starting material is this compound-2-methyl ester. researchgate.net The nitro group can be reduced to an amino group using reagents like tin(II) chloride or through catalytic hydrogenation. researchgate.net This amino group can then be further functionalized. The ester group at the 2-position can also be modified; for example, it can be reduced to a primary alcohol using diisobutylaluminium hydride (DIBAL), providing another site for derivatization. researchgate.net

Nucleophilic aromatic substitution is a key strategy, particularly with halogenated nitrobenzofurans. The electron-withdrawing nitro group activates the ring towards attack by nucleophiles. ontosight.ai For example, 4-chloro-7-nitrobenzofuran is used as a derivatization reagent itself, reacting with amines to form fluorescent products. scienceasia.org This reactivity is exploited to synthesize complex derivatives. A notable example is the synthesis of a fluorescent probe where 6-(this compound-4-ylamino)hexanoic acid was created and attached to a larger molecule to study its interaction with the sigma-2 (S2R) receptor. mdpi.com

The creation of hydrazone libraries, as described previously, is another powerful tool for SAR studies. Starting from a common intermediate like (5-nitrobenzofuran-3-yl)hydrazine, a multitude of derivatives can be synthesized by reacting it with different aldehydes, allowing for a systematic exploration of the chemical space. cuestionesdefisioterapia.com These approaches enable the generation of diverse compound libraries necessary for identifying molecules with optimized activity. cuestionesdefisioterapia.comontosight.ai

Computational and Theoretical Investigations of Nitrobenzofuran Compounds

Quantum Chemical Characterization

Quantum chemical methods are fundamental to characterizing the electronic nature of nitrobenzofuran derivatives. These calculations provide a basis for understanding their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard and cost-effective method for investigating the molecular structures and electronic properties of nitrobenzofuran compounds. ajol.info Researchers employ DFT, often using the B3LYP functional, to optimize molecular geometries, predict vibrational frequencies, and analyze electronic charge distribution. researchgate.netnih.gov For instance, DFT calculations have been successfully used to predict the vibrational frequencies (FT-IR) and proton NMR chemical shifts (¹H NMR) of 4-morpholino-7-nitrobenzofurazan, showing good agreement with experimental data. nih.govnih.gov

Studies on compounds like 4-chloro-7-nitrobenzofurazan (B127121) utilize DFT with basis sets such as 6-311++G(d,p) to calculate molecular geometry and harmonic vibrational frequencies in the ground state. researchgate.netnih.gov Such calculations are crucial for interpreting experimental spectra and understanding the molecule's fundamental structural and bonding features. researchgate.net The electronic properties, reactivity, and the ability of these compounds to form complexes, for example with various metal cations, have also been extensively explored using DFT, providing insights into their potential as chemosensors. researchgate.netnih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity and electronic properties of molecules. acs.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In studies of nitrobenzofurazan-sulfide derivatives, the HOMO and LUMO energy levels were calculated to evaluate electronic characteristics. acs.org The calculations revealed that the most intense electronic absorptions originate from HOMO-LUMO transitions. acs.org The calculated HOMO and LUMO energies for various nitrobenzofurazan derivatives demonstrate that charge transfer occurs within the molecule, a crucial aspect of their function in optical and electronic applications. researchgate.netnih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| NBD-S1 | -6.41 | -3.15 | 3.26 | acs.org |

| NBD-S2 | -6.52 | -3.18 | 3.34 | acs.org |

| NBD-S3 | -6.42 | -3.17 | 3.25 | acs.org |

| NBD-S4 | -6.66 | -3.41 | 3.25 | acs.org |

Intermolecular and Intramolecular Interaction Analysis

The solid-state architecture and macroscopic properties of molecular crystals are dictated by a complex network of non-covalent interactions. Computational tools provide a detailed picture of these forces.

For example, in a study of 4-morpholino-7-nitrobenzofurazan complexed with metal ions, Hirshfeld analysis was used to detail the intermolecular interactions. researchgate.netnih.gov The analysis of 7-acetyl-5-nitrobenzofurans also employed Hirshfeld fingerprint diagrams to characterize varied intermolecular interactions. uj.ac.za These analyses provide quantitative data on the prevalence of different contacts, such as H···H, O···H, and C···H interactions, which are crucial for the stability of the crystal lattice. nih.gov

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 65.5 | nih.gov |

| O···H / H···O | 17.5 | nih.gov |

| C···H / H···C | 14.3 | nih.gov |

| N···H / H···N | 1.0 | nih.gov |

| Other | 1.7 | nih.gov |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.netacs.org By locating bond critical points (BCPs) and analyzing properties like electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can differentiate between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. researchgate.net

QTAIM has been applied to nitrobenzofuran derivatives to identify and categorize non-covalent interactions, enhancing the understanding provided by Hirshfeld analysis. researchgate.netacs.org In studies of 4-morpholino-7-nitrobenzofurazan, QTAIM was used to assess the reactivity and complexation ability of the ligand with various metal ions, demonstrating its utility in explaining the strength and nature of the coordinate bonds formed. researchgate.netnih.govnih.gov The analysis can be combined with other tools like the Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) to investigate charge transfer and donor-acceptor interactions within molecular complexes. researchgate.netnih.gov

Molecular Dynamics Simulations for Binding and Conformational Analysis

Molecular dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time, providing insights into the dynamic behavior of systems at the atomic level. mdpi.commdpi.com This technique is particularly valuable for studying the binding of ligands to biological macromolecules and for analyzing their conformational flexibility. mdpi.commdpi.com

In the context of nitrobenzofuran compounds, MD simulations have been used to investigate the binding stability of derivatives targeting specific receptors. mdpi.com For instance, a fluorescent conjugate containing a 6-(7-nitrobenzofuran-4-ylamino)hexanoate moiety (BS148-fluo) was studied in complex with the Sigma-2 (S2R) receptor. mdpi.com A 50-nanosecond MD simulation was performed to assess the stability of the binding pose and to investigate the conformational behavior of the nitrobenzofuran-containing tail. mdpi.com The results showed that while the core of the molecule remained firmly anchored in the binding site, the exposed this compound portion exhibited greater fluctuation, providing key information about its dynamic interactions in a realistic membrane environment. mdpi.com Similarly, MD simulations have been used to confirm the stability of interactions between 7-acetyl-2-aryl-5-nitrobenzofuran derivatives and their target enzymes. uj.ac.za

In Silico Assessment of Drug-Likeness and Predictive Toxicology

In the field of drug discovery and development, computational methods provide a crucial, cost-effective, and rapid means of evaluating the potential of chemical compounds to become viable drugs. These in silico assessments focus on predicting a compound's pharmacokinetic properties—specifically its absorption, distribution, metabolism, and excretion (ADME)—as well as its potential toxicity. For nitrobenzofuran compounds, including this compound, these theoretical investigations are vital for identifying candidates with favorable drug-like characteristics while flagging potential liabilities early in the research process. frontiersin.orgmdpi.com

Detailed research findings from various computational studies on this compound and its derivatives have been compiled to assess their drug-likeness and toxicological profiles.

Physicochemical Properties and Drug-Likeness

A key component of the in silico assessment is the calculation of physicochemical properties that determine a molecule's behavior in a biological system. These properties are often evaluated against established criteria for drug-likeness, such as Lipinski's "Rule of Five". mdpi.comusm.my Molecules that adhere to these rules are considered more likely to be orally bioavailable. ajol.info For the parent compound, this compound, several key descriptors have been computationally determined. chemscene.com

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Drug-Likeness Implication |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 56.28 Ų | Associated with good cell permeability (compounds with TPSA < 140 Ų are predicted to have good membrane permeability). mdpi.comchemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.341 | Indicates moderate lipophilicity, which is favorable for drug absorption. chemscene.com |

| Hydrogen Bond Acceptors | 3 | Within the typical range for drug-like molecules (≤10 according to Lipinski's rules). mdpi.comchemscene.com |

In silico studies on various derivatives of nitrobenzofuran consistently involve the calculation of these fundamental properties. For instance, research on 2-phenylbenzofuran (B156813) derivatives and 7-acetyl-5-nitrobenzofurans utilized cheminformatics software to evaluate LogP and TPSA, among other parameters. unica.ituj.ac.za Similarly, investigations into derivatives of 5-nitrobenzofuran-3-yl hydrazine (B178648) employed tools like SwissADME to predict physicochemical characteristics and drug-likeness. africanjournalofbiomedicalresearch.comresearchgate.net

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology)

Beyond physicochemical profiling, computational models are used to predict the full spectrum of ADMET properties. These predictions help to build a more comprehensive understanding of a compound's likely behavior in vivo.

Research on a range of nitrobenzofuran structures has yielded important predictive data:

Absorption and Distribution: Studies on various nitrobenzofuran derivatives predict good gastrointestinal absorption. usm.myajol.info The BOILED-Egg model, a common predictive tool, has been used to estimate intestinal absorption and blood-brain barrier (BBB) penetration for related nitro-containing compounds. frontiersin.org

Metabolism: Predictions often include interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Some designed triclosan (B1682465) derivatives containing a benzofuran (B130515) moiety were predicted to be non-inhibitors of key CYP isoforms like CYP1A2 and CYP2C19. usm.my

Toxicity: A significant advantage of in silico methods is the early prediction of potential toxicity. mdpi.com An ADME investigation of 7-acetyl-5-nitrobenzofurans reported safe in silico toxicity profiles, with no predicted carcinogenicity or mutagenicity. uj.ac.zaresearchgate.net ADMET properties for a fluorescent probe incorporating a this compound component were also successfully predicted using specialized software. researchgate.net

Table 2: Summary of In Silico ADMET Predictions for Nitrobenzofuran Derivatives

| Nitrobenzofuran Series | In Silico Tool(s) Used | Key Predictions and Findings | Source(s) |

|---|---|---|---|

| 7-Acetyl-5-nitrobenzofurans | ADME Investigation | Indicated drug-like characteristics and safe in silico toxicity profiles (no carcinogenicity or mutagenicity). | uj.ac.zaresearchgate.net |

| 5-Nitrobenzofuran-3-yl hydrazine derivatives | SwissADME, PASS | Predictions of biological activity, pharmacokinetics, and drug-likeness were conducted. | africanjournalofbiomedicalresearch.comresearchgate.net |

| 2'-Substituted triclosan-benzofuran derivatives | SwissADME | High gastrointestinal absorption predicted for most derivatives; non-inhibitors of several cytochrome P450 enzymes. | usm.my |

These computational and theoretical investigations are fundamental in guiding the synthesis and further experimental testing of nitrobenzofuran compounds. By filtering out molecules with predicted poor pharmacokinetic or toxicological profiles, these in silico methods allow researchers to focus resources on the most promising candidates for therapeutic development. univ-biskra.dz

Research on Biological Activities of 7 Nitrobenzofuran Derivatives

Investigations into Antimicrobial Properties

Derivatives of 7-nitrobenzofuran have been a focal point of antimicrobial research, demonstrating notable efficacy against a spectrum of bacterial and fungal pathogens.

Antibacterial Efficacy and Proposed Mechanisms of Action Research

A variety of this compound derivatives have demonstrated significant antibacterial properties. vulcanchem.com Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. vulcanchem.com For instance, 2-methyl-3-nitrobenzofurans with a 7-nitro substituent have been found to be bacteriostatic, with a spectrum of activity comparable to nitrofurazone (B1679002). nih.gov Interestingly, a strain of E. coli resistant to nitrofurazone did not exhibit increased resistance to 3,7-dinitro-2-methylbenzofuran, suggesting a potentially different mechanism of action. nih.gov

The antibacterial potency of these compounds is often enhanced in minimal media, a phenomenon that can be reversed by the addition of casamino acids and tryptophan, indicating a possible interference with specific metabolic pathways of the bacteria. nih.gov The mechanism of action is thought to involve the nitro group, which may undergo redox reactions within the bacterial cell, disrupting cellular processes critical for survival. vulcanchem.com

Further research into hydrazone derivatives of 5-nitrobenzofuran (B105749) has also revealed antibacterial activity. For example, compounds M5a and M5g showed potent activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3,7-dinitro-2-methylbenzofuran | E. coli Br | Bacteriostatic, not affected by nitrofurazone resistance | nih.gov |

| 2-Methyl-3-nitrobenzofuran with 7-NO2 substituent | Various bacteria | Bacteriostatic, similar spectrum to nitrofurazone | nih.gov |

| Hydrazone derivatives (M5a, M5g) | Enterococcus faecalis | Potent activity at 50µg/ml | cuestionesdefisioterapia.com |

| This compound derivatives | Gram-positive and Gram-negative bacteria | General growth inhibition | vulcanchem.com |

Antifungal Activity: Screening and Potential Biological Pathways

The antifungal potential of this compound derivatives has also been explored. ontosight.ai Research has shown that benzofuran (B130515) derivatives with nitro substituents possess potent antifungal properties against various fungal species. vulcanchem.com

Specifically, new aryl (5-nitrobenzofuran-2-yl)ketoxime derivatives have been synthesized and evaluated for their anticandidal activity against Candida albicans, Candida krusei, Candida parapsilosis, and Candida glabrata. dergipark.org.tr Among the tested compounds, a derivative with a methoxy (B1213986) substitution on the phenyl ring (compound 2c) displayed the most promising anticandidal activity, particularly against C. albicans and C. glabrata, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. dergipark.org.trdergipark.org.tr It was noted that the electron-withdrawing effect of the nitro group likely increases the acidity of the oxime, facilitating proton exchange. dergipark.org.tr

While none of the synthesized compounds in this particular study surpassed the activity of the standard drugs ketoconazole (B1673606) and fluconazole, the results suggest that oxime derivatives of nitrobenzofuran are promising candidates for further development of novel antifungal agents. dergipark.org.tr Additionally, certain hydrazone derivatives of 5-nitrobenzofuran (compounds M5i, M5k, M5l) have demonstrated significant activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com

Table 2: Antifungal Activity of Selected Nitrobenzofuran Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Aryl (5-nitrobenzofuran-2-yl)ketoxime (Compound 2c) | Candida albicans, Candida glabrata | 3.12 µg/mL | dergipark.org.trdergipark.org.tr |

| Hydrazone derivatives (M5i, M5k, M5l) | Candida albicans | Significant activity at 25µg/ml | cuestionesdefisioterapia.com |

Studies on Antiproliferative and Anticancer Efficacy

The antiproliferative and anticancer properties of this compound derivatives are a significant area of investigation, with studies demonstrating their cytotoxic effects on various cancer cell lines and exploring their mechanisms of action.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxicity of this compound derivatives against a range of human cancer cell lines. For example, derivatives of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran have shown significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cell lines, with some compounds exhibiting IC50 values below 0.01 μM. vulcanchem.com

Furthermore, morpholine (B109124) hydrazone derivatives have been tested against HepG2 (human hepatocellular liver carcinoma) and MCF-7 cell lines. rhhz.net Some of these compounds showed substantial cytotoxic effects, with IC50 values comparable to or even better than the standard drugs doxorubicin (B1662922) and tamoxifen. rhhz.net

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference(s) |

|---|---|---|---|

| 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran derivative | A549, ME-180, HT-29 | <0.01 μM | vulcanchem.com |

| 6-Nitrobenzofuran-2-carbohydrazide Schiff base derivative (Compound 11) | MCF-7 | 1.00 ± 1.20 μM | researchgate.net |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT116 | 8.5 μg/mL | researchgate.net |

| Morpholine hydrazone derivative (Compound 13) | HepG2 | 6.31±1.03 μmol/L | rhhz.net |

| Morpholine hydrazone derivative (Compound 8) | MCF-7 | 1.26±0.34 μmol/L | rhhz.net |

Mechanistic Research on Cellular Targets and Pathways

Research into the mechanisms underlying the anticancer efficacy of this compound derivatives has pointed towards several cellular targets and pathways. The antiproliferative mechanisms often involve the induction of apoptosis and cell cycle arrest. vulcanchem.com For instance, a natural bioactive benzofuran derivative was shown to have cytotoxic and apoptotic effects on MCF-7 breast cancer cells. nih.gov

One important class of derivatives, the 7-nitro-2,1,3-benzoxadiazoles (NBD), has been identified as suicide inhibitors of glutathione (B108866) S-transferases (GSTs). nih.gov A representative compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), binds to the active site of GSTs and, upon conjugation with glutathione, forms a stable complex that inhibits the enzyme. nih.gov This inhibition can trigger apoptosis in tumor cells. nih.gov

Docking studies have also been employed to understand the binding interactions of these compounds with their cellular targets. For example, the binding of morpholine derivatives to cellular targets is believed to encourage cancer cell apoptosis. rhhz.net In another study, docking studies suggested that certain benzofuran derivatives bind to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest and antimitotic activity. researchgate.net

Exploration of Antioxidant Capabilities

The antioxidant properties of this compound derivatives have also been a subject of scientific inquiry. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity.

A study on (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives revealed that some of these compounds possess free radical scavenging activity. researchgate.netinnovareacademics.in In this series, the compound designated as 2d showed the highest antioxidant activity. researchgate.netinnovareacademics.in

Similarly, a series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives were synthesized and evaluated for their antioxidant potential. researchgate.net Several of these compounds demonstrated better antioxidant activity than the standard, n-propyl gallate. For instance, compound 15 exhibited a potent IC50 value of 9.26 ± 0.15 μM in the DPPH assay. researchgate.net

Another study on novel nitrobenzofuran derivatives also measured their total antioxidant capacity. mdpi.com These findings suggest that the this compound scaffold can be a valuable template for the development of new antioxidant agents.

Table 4: Antioxidant Activity of Selected Nitrobenzofuran Derivatives

| Compound/Derivative | Assay | Activity (IC50) | Reference(s) |

|---|---|---|---|

| (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (Compound 2d) | DPPH radical scavenging | Highest in the series | researchgate.netinnovareacademics.in |

| 6-Nitrobenzofuran-2-carbohydrazide Schiff base (Compound 15) | DPPH radical scavenging | 9.26 ± 0.15 μM | researchgate.net |

| 6-Nitrobenzofuran-2-carbohydrazide Schiff base (Compound 13) | DPPH radical scavenging | 14.60 ± 0.32 μM | researchgate.net |

| 6-Nitrobenzofuran-2-carbohydrazide Schiff base (Compound 10) | DPPH radical scavenging | 17.50 ± 0.85 μM | researchgate.net |

Advanced Research Applications and Structure Activity Relationship Studies of Nitrobenzofuran Derivatives

Strategic Design of Benzofuran (B130515) Compounds for Enhanced Bioactivity

The development of novel drugs based on the benzofuran core is a meticulous process that begins with identifying and refining promising molecules. This strategic design is crucial for enhancing the desired biological effects while minimizing potential adverse properties.

Lead Compound Identification and Optimization in Drug Discovery

The journey of creating a new drug often starts with the identification of a "hit" compound, a molecule that shows activity against a specific biological target in initial screenings. upmbiomedicals.com For benzofuran-based drugs, this can involve screening libraries of natural and synthetic derivatives. rsc.orgcore.ac.uk Once a hit is identified, it becomes a "lead compound"—a starting point for further development. upmbiomedicals.comdanaher.com

Lead optimization is a critical phase where the chemical structure of the lead compound is systematically modified to improve its pharmacological profile. upmbiomedicals.comdanaher.com This process involves:

Improving Potency: Chemists make targeted structural changes to enhance the compound's binding affinity to its target, aiming for a more potent therapeutic effect. upmbiomedicals.com

Enhancing Selectivity: Modifications are made to ensure the compound interacts primarily with its intended target, reducing off-target effects that could cause unwanted side effects. danaher.com

Optimizing Pharmacokinetic Properties: The structure is fine-tuned to improve its absorption, distribution, metabolism, and excretion (ADME) properties within the body. danaher.com

A study on nitrofuranylamides, for instance, demonstrated this optimization process. An initial lead compound with high in vitro anti-tuberculosis activity showed poor metabolic stability and low oral bioavailability. nih.gov Through structural modifications designed to increase metabolic stability, researchers successfully developed follow-up compounds with significantly improved bioavailability, showcasing the importance of this iterative refinement process. nih.gov

Exploration of Benzofuran Scaffolds as Pharmacological Targets

The benzofuran nucleus is a versatile scaffold that has been explored for a wide range of pharmacological applications. rsc.org Its derivatives have been designed and synthesized to interact with numerous biological targets, demonstrating broad therapeutic potential.

Researchers have found that compounds with a benzofuran core exhibit a wide spectrum of activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties. rsc.orgcore.ac.uk Specific examples of nitrobenzofuran derivatives have been investigated for their potential as:

Antimicrobial Agents: Various nitrobenzofurans have been synthesized and evaluated for their antibacterial and antifungal activities. core.ac.ukontosight.ainih.gov For example, 2-methyl-3-nitrobenzofurans and their analogues containing a 7-nitro substituent have been shown to be bacteriostatic. nih.gov Another study synthesized a series of 1-(5-nitrobenzofuran-2-yl)-3-arylurea derivatives and tested them against several bacterial and fungal strains. core.ac.uk

Anticancer Agents: The benzofuran structure is a component of many compounds studied for their antitumor properties. rsc.org

Anti-diabetic Agents: Nitrobenzofuran-1,3,4-oxadiazole derivatives have been investigated as inhibitors of α-glucosidase, an enzyme relevant to diabetes management. mdpi.com These compounds showed strong inhibitory activity, with some being significantly more potent than the reference drug, acarbose. mdpi.com

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the structure of a lead compound and assessing how these changes affect its biological activity. This provides a map for rational drug design, guiding chemists toward more effective molecules.

Correlation of Structural Modifications with Biological Efficacy

SAR studies on benzofuran derivatives have revealed that the position and nature of substituents on the heterocyclic ring system are critical determinants of biological activity. rsc.org The introduction of a nitro group, an electron-withdrawing substituent, can profoundly impact the compound's efficacy. ontosight.ai

A key study investigated the anticandidal activity of new aryl (5-nitrobenzofuran-2-yl)ketone and ketoxime compounds. dergipark.org.tr The findings highlighted that the activity was highly dependent on the nature and position of substituents on an attached phenyl ring. dergipark.org.tr

| Compound ID | R-Group on Phenyl Ring | Activity (MIC in µg/mL) vs. C. albicans | Activity (MIC in µg/mL) vs. C. glabrata |

| 2a | H | 6.25 | 6.25 |

| 2b | 4-CH₃ | 6.25 | 6.25 |

| 2c | 4-OCH₃ | 3.12 | 3.12 |

| 2d | 4-Cl | 12.5 | 6.25 |

Data sourced from a study on new nitrobenzofuran derivatives. dergipark.org.tr

As shown in the table, the oxime derivative 2c , which features a methoxy (B1213986) group at the 4-position of the phenyl ring, demonstrated the highest activity against both Candida albicans and Candida glabrata. dergipark.org.tr This suggests that an electron-donating group at this position enhances the antifungal efficacy of the 5-nitrobenzofuran (B105749) scaffold. In contrast, the ketone precursors of these compounds showed very little antifungal activity, indicating that the oxime functional group is crucial for the observed bioactivity. dergipark.org.tr Another study noted that 3,7-dinitro-2-methylbenzofuran was active against an E. coli strain that had developed resistance to the commercial drug nitrofurazone (B1679002), highlighting the potential of these scaffolds to overcome existing resistance mechanisms. nih.gov

Development of Predictive Models for Benzofuran-Based Compounds

To accelerate the drug discovery process and reduce reliance on costly and time-consuming synthesis, researchers employ computational methods to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) is a key approach that aims to correlate the chemical structure of compounds with their biological activity using statistical models. dergipark.org.trui.ac.id

QSAR models are built by calculating molecular descriptors (properties like electronic structure, hydrophobicity, and shape) and using regression techniques to create an equation that can predict the activity of new, unsynthesized molecules. dergipark.org.trui.ac.id This allows chemists to prioritize the synthesis of compounds that are most likely to be active.

Several QSAR studies have been performed on nitro-aromatic compounds and benzofuran derivatives:

A QSAR study on nitrobenzene (B124822) derivatives found that electronic properties, such as hyperpolarizability, were key descriptors for modeling their toxicology. dergipark.org.tr

For a series of nitrobenzothiazole derivatives with antimalarial activity, a QSAR model was developed using descriptors including atomic net charges, dipole moment, and polarizability, which successfully predicted the activity of new compounds. ui.ac.idui.ac.id

While not specific to nitro-substituted derivatives, QSAR models for other benzofurans have identified important physicochemical parameters for activities like vasodilation and enzyme inhibition, providing a framework that could be applied to nitrobenzofurans. nih.gov

These predictive models serve as powerful tools in modern drug discovery, guiding the lead optimization process and enabling a more efficient design of potent and selective therapeutic agents based on the nitrobenzofuran scaffold. nih.govpreprints.org

Future Directions and Emerging Research Avenues for 7 Nitrobenzofuran Studies

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds, including 7-nitrobenzofuran, has traditionally relied on methods that pose safety and environmental challenges, such as the use of corrosive reagents like nitric and sulfuric acid. rsc.orgresearchgate.net Future research is increasingly focused on developing safer, more efficient, and sustainable synthetic routes.

A significant area of development is the adoption of continuous-flow microreaction processes . rsc.orgrsc.org This technology offers enhanced safety, high selectivity, and improved yields for mononitration reactions. rsc.org By precisely controlling reaction parameters within microreactors, these processes minimize the risks associated with highly exothermic nitration reactions and reduce environmental pollution. rsc.orgrsc.org Furthermore, strategies for recycling waste acids are being integrated into these systems, improving economic viability and sustainability. rsc.orgrsc.org

Green synthesis approaches are also gaining traction. These methods utilize environmentally benign reagents and conditions. frontiersin.org For example, research into the reduction of nitroaromatic compounds has demonstrated the use of silver nanoparticles (AgNPs) synthesized using plant extracts like Artemisia scoparia. frontiersin.org This eco-friendly approach avoids toxic reducing agents and offers a cost-effective solution for producing amine derivatives from nitro compounds. frontiersin.org Future work could adapt these green catalytic systems for the synthesis and functionalization of this compound. Other modern methods for aromatic nitration include the use of alternative nitrating agents like nitrogen oxides, N-nitro reagents, and nitrates, which can offer milder reaction conditions and improved selectivity compared to traditional mixed-acid methods. researchgate.net

Innovations in catalytic systems are also paving the way for novel synthetic pathways. Electrochemically enabled radical-polar crossover reactions, for instance, provide a resource-economical method for accessing functionalized benzofurans without the need for expensive photocatalysts. acs.org Researchers are also exploring new ways to construct the core benzofuran (B130515) structure itself, with recent breakthroughs allowing for the synthesis of highly complex and functionalized benzofurans from readily available starting materials. eurekalert.org These modular synthesis methods could be adapted for the efficient production of diverse this compound derivatives. eurekalert.org

Advanced Spectroscopic and Structural Characterization Techniques in Research

A thorough understanding of the structure and properties of this compound and its derivatives is fundamental to exploring their potential. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy remain essential for routine characterization wisdomlib.orgdea.govdergipark.org.tr, future research will increasingly rely on more advanced and integrated methodologies.

Single-crystal X-ray diffraction is a powerful technique for unambiguously determining the three-dimensional structure of crystalline derivatives. researchgate.netmdpi.com This provides precise information on bond lengths, angles, and intermolecular interactions, which is crucial for understanding structure-activity relationships. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) , is becoming an indispensable tool. DFT calculations can accurately predict vibrational frequencies (FT-IR), NMR chemical shifts, and electronic properties. researchgate.netresearchgate.net This theoretical approach is used to study the structural, electronic, and quantum chemical properties of molecules, offering insights into their reactivity and complexation abilities with other species, such as metal ions. researchgate.net For example, DFT has been used to investigate the complex formation of a 4-morpholino-7-nitrobenzofurazan ligand with various metal cations, predicting its sensitivity and selectivity. researchgate.net

Advanced techniques are also employed to study intermolecular interactions. The analysis of Hirshfeld surfaces and 2D-fingerprint plots provides detailed insights into supramolecular contacts within a crystal structure. researchgate.net Furthermore, Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps help to explain the reactivity and charge transfer characteristics of these molecules. researchgate.netresearchgate.net For more complex systems, molecular dynamics (MD) simulations are used to assess the stability of ligand-protein complexes and understand the dynamic behavior of molecules in realistic environments, such as a membrane bilayer. mdpi.com

The table below summarizes the application of various characterization techniques in the study of benzofuran derivatives.

| Technique | Application in Benzofuran Research | Research Findings |

| NMR, MS, IR | Routine structural elucidation and purity confirmation. wisdomlib.orgdea.govdergipark.org.tr | Confirms functional groups and molecular frameworks of newly synthesized compounds. wisdomlib.orgdergipark.org.tr |

| X-ray Diffraction | Precise determination of 3D molecular structure. researchgate.netmdpi.com | Provides definitive structural data for complex benzofuran derivatives. mdpi.com |

| DFT Calculations | Prediction of spectroscopic, structural, and electronic properties. researchgate.netresearchgate.net | Accurately predicts vibrational frequencies and chemical shifts; explores complex formation ability. researchgate.net |

| Molecular Docking | In silico study of ligand-protein interactions. mdpi.commdpi.comnih.gov | Predicts binding modes and affinities of benzofuran derivatives to protein targets like serum albumin. mdpi.comnih.gov |

| MD Simulations | Assessment of the dynamic stability of ligand-receptor complexes. mdpi.com | Investigates the fluctuation and preferred orientation of molecular components within a binding site. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Deeper Elucidation of Molecular Mechanisms of Action for Biological Activities

While various biological activities of nitrobenzofuran derivatives have been reported, a deeper understanding of their underlying molecular mechanisms is a key future objective. Current and future research aims to move beyond simple screening to pinpoint specific molecular targets and pathways.

One promising area is the use of this compound derivatives as fluorescent probes . The 7-nitrobenzofurazan (NBD) moiety is a well-known fluorophore. nih.govsigmaaldrich.comwikipedia.org Researchers have designed probes that leverage the reactivity of this scaffold to detect specific biological molecules. For instance, a probe combining phenothiazine (B1677639) and 7-nitrobenzofurazan was developed for the selective and sensitive detection of glutathione (B108866) (GSH), a crucial antioxidant in cells. bohrium.comresearchgate.netbohrium.com Such tools are invaluable for imaging and quantifying important biomarkers in biological systems, helping to unravel their roles in health and disease. researchgate.netacs.org Future work will likely focus on developing probes with enhanced specificity, sensitivity, and capabilities for targeting specific subcellular compartments like the Golgi apparatus. acs.org

Investigating interactions with protein targets is another critical research direction. Molecular docking studies have been used to predict the binding modes of benzofuran derivatives with proteins such as bovine serum albumin (BSA), which is important for understanding how these compounds might be transported in the bloodstream. mdpi.comnih.gov More specific interactions are also being explored. For example, to elucidate the mechanism of action of a compound named BS148, a fluorescent probe was synthesized by attaching a this compound moiety. mdpi.com This allowed researchers to visualize its entry into melanoma cells and confirm its engagement with the sigma-2 receptor (S2R), leading to endoplasmic reticulum stress. mdpi.com Such studies, which combine chemical synthesis, cell biology, and computational modeling, are essential for validating drug targets and understanding off-target effects. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel compounds, including this compound derivatives. tandfonline.comacs.org These computational tools can dramatically accelerate the traditionally slow and expensive process of drug development by screening vast virtual libraries of molecules and predicting their properties. acm.org

ML models can be trained on large datasets of chemical structures and their associated biological activities to predict properties such as binding affinity, solubility, and toxicity for new, untested compounds. nih.govtandfonline.com For nitro compounds specifically, AI can be used to predict environmental properties like water solubility. tandfonline.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Exploration of New Application Domains in Materials Science

While much of the research on benzofurans has been in the pharmaceutical and agrochemical sectors, there is a growing interest in their application in materials science. eurekalert.orgmdpi.com The unique electronic and structural properties of the benzofuran scaffold make it a versatile building block for advanced organic materials. quantumzeitgeist.comvulcanchem.com

Emerging applications are being explored in several fields:

Organic Electronics and Fluorescent Materials: Highly functionalized benzofurans have potential use as organic-electronic or fluorescent materials. eurekalert.orgquantumzeitgeist.com Their inherent fluorescence can be tuned by modifying substituents on the benzofuran ring, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent dyes and pigments. quantumzeitgeist.com

Energy Storage: Benzofuran derivatives are being investigated as potential materials for energy storage devices like batteries and supercapacitors. numberanalytics.com Their aromatic structure can facilitate charge transport and storage, which are desirable properties for electrode materials.

Catalysis: The benzofuran core can be incorporated into ligands for metal catalysts. numberanalytics.com Benzofuran-based compounds are being studied for their potential to catalyze various chemical transformations, including important industrial processes like cross-coupling and hydrogenation reactions. numberanalytics.com

The ability to precisely synthesize complex and highly substituted benzofurans opens the door to creating materials with tailored properties for these advanced applications. acs.orgeurekalert.org Future research will focus on establishing clear structure-property relationships to guide the design of this compound-based materials for specific technological needs.

Q & A

Q. How should researchers address ethical considerations when studying this compound in biological models?

Q. What are the best practices for reporting contradictory or unexpected results in this compound studies?

- Methodological Answer :

- Contextualize Findings : Compare with prior literature (e.g., divergent stability data under acidic conditions ).

- Hypothesis Refinement : Propose follow-up experiments (e.g., isotopic labeling to trace decomposition pathways ).

Data Management

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be implemented for this compound research data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.